molecular formula C10H11NO4 B092881 p-Nitrophenethyl acetate CAS No. 104-30-3

p-Nitrophenethyl acetate

Cat. No.: B092881
CAS No.: 104-30-3
M. Wt: 209.2 g/mol
InChI Key: PZCUSZBIRGTJPZ-UHFFFAOYSA-N
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Description

p-Nitrophenethyl acetate: is an organic compound with the chemical formula C10H11NO4 . It is a colorless to pale yellow liquid with a sweet, pleasant odor. This compound is known for its use as an intermediate in organic synthesis, particularly in the production of fragrances and flavoring agents. It is also used in various chemical research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Esterification Reaction:

      Reactants: p-Nitrophenethyl alcohol and acetic anhydride.

      Catalyst: Acidic or basic catalyst (e.g., sulfuric acid or sodium acetate).

      Conditions: The reaction is typically carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.

    • Equation:

      p-Nitrophenethyl alcohol+Acetic anhydridep-Nitrophenethyl acetate+Acetic acid\text{p-Nitrophenethyl alcohol} + \text{Acetic anhydride} \rightarrow \text{p-Nitrophenethyl acetate} + \text{Acetic acid} p-Nitrophenethyl alcohol+Acetic anhydride→p-Nitrophenethyl acetate+Acetic acid

  • Transesterification Reaction:

    • Reactants: p-Nitrophenethyl alcohol and an ester (e.g., methyl acetate).
    • Catalyst: Acidic or basic catalyst.
    • Conditions: The reaction is performed under reflux with continuous removal of the by-product (methanol) to drive the reaction to completion.
    • Equation:

      p-Nitrophenethyl alcohol+Methyl acetatep-Nitrophenethyl acetate+Methanol\text{p-Nitrophenethyl alcohol} + \text{Methyl acetate} \rightarrow \text{this compound} + \text{Methanol} p-Nitrophenethyl alcohol+Methyl acetate→p-Nitrophenethyl acetate+Methanol

Industrial Production Methods:

Industrial production of this compound typically involves the esterification of p-Nitrophenethyl alcohol with acetic anhydride in the presence of a catalyst. The reaction is carried out in large reactors under controlled temperature and pressure conditions to maximize yield and purity. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions:

  • Hydrolysis:

    • Reagents: Water or aqueous base (e.g., sodium hydroxide).
    • Conditions: The reaction is typically carried out under reflux.
    • Products: p-Nitrophenethyl alcohol and acetic acid.
    • Equation:

      p-Nitrophenethyl acetate+Waterp-Nitrophenethyl alcohol+Acetic acid\text{p-Nitrophenethyl acetate} + \text{Water} \rightarrow \text{p-Nitrophenethyl alcohol} + \text{Acetic acid} p-Nitrophenethyl acetate+Water→p-Nitrophenethyl alcohol+Acetic acid

  • Reduction:

    • Reagents: Reducing agents (e.g., lithium aluminum hydride).
    • Conditions: The reaction is carried out under anhydrous conditions.
    • Products: p-Nitrophenethyl alcohol.
    • Equation:

      p-Nitrophenethyl acetate+LiAlH4p-Nitrophenethyl alcohol+Other products\text{this compound} + \text{LiAlH}_4 \rightarrow \text{p-Nitrophenethyl alcohol} + \text{Other products} p-Nitrophenethyl acetate+LiAlH4​→p-Nitrophenethyl alcohol+Other products

  • Substitution:

    • Reagents: Nucleophiles (e.g., amines).
    • Conditions: The reaction is carried out under mild conditions.
    • Products: Substituted p-Nitrophenethyl derivatives.
    • Equation:

      p-Nitrophenethyl acetate+NucleophileSubstituted p-Nitrophenethyl derivative+Acetic acid\text{this compound} + \text{Nucleophile} \rightarrow \text{Substituted p-Nitrophenethyl derivative} + \text{Acetic acid} p-Nitrophenethyl acetate+Nucleophile→Substituted p-Nitrophenethyl derivative+Acetic acid

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of various organic compounds, including fragrances and flavoring agents.
  • Employed in the study of ester hydrolysis and transesterification reactions.

Biology:

  • Utilized in enzymatic studies to investigate the activity of esterases and lipases.
  • Serves as a substrate in biochemical assays to measure enzyme kinetics.

Medicine:

  • Explored for its potential use in drug delivery systems due to its ability to undergo hydrolysis in biological environments.
  • Investigated for its antimicrobial properties.

Industry:

  • Used in the production of perfumes and flavoring agents due to its pleasant odor.
  • Employed as a chemical intermediate in the manufacture of various industrial products.

Mechanism of Action

The mechanism of action of p-Nitrophenethyl acetate primarily involves its hydrolysis to p-Nitrophenethyl alcohol and acetic acid. This hydrolysis can be catalyzed by esterases and lipases, which are enzymes that break down ester bonds. The molecular targets of these enzymes include the ester bond in this compound, leading to the formation of the corresponding alcohol and acid. The pathways involved in this process include the catalytic triad mechanism, where the enzyme’s active site facilitates the nucleophilic attack on the ester bond, resulting in its cleavage.

Comparison with Similar Compounds

  • p-Nitrophenyl acetate
  • p-Nitrophenyl butyrate
  • p-Nitrophenyl propionate

Comparison:

  • p-Nitrophenyl acetate: Similar in structure but has a shorter acyl chain. It is commonly used as a substrate in enzymatic assays.
  • p-Nitrophenyl butyrate: Has a longer acyl chain, making it more hydrophobic. It is used in studies of lipase activity.
  • p-Nitrophenyl propionate: Intermediate in chain length between acetate and butyrate. It is used in various biochemical assays.

Uniqueness: p-Nitrophenethyl acetate is unique due to its specific structure, which includes a nitro group on the phenyl ring and an ethyl acetate moiety. This combination imparts distinct chemical properties, such as its pleasant odor and its reactivity in esterification and hydrolysis reactions. Its applications in fragrance and flavor synthesis, as well as its use in enzymatic studies, highlight its versatility compared to other similar compounds.

Properties

IUPAC Name

2-(4-nitrophenyl)ethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H11NO4/c1-8(12)15-7-6-9-2-4-10(5-3-9)11(13)14/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZCUSZBIRGTJPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5059294
Record name Benzeneethanol, 4-nitro-, acetate (ester)
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Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104-30-3
Record name Benzeneethanol, 4-nitro-, 1-acetate
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Record name 4-Nitrophenethyl acetate
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Record name Phenethyl alcohol, acetate
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Record name p-nitrophenethyl acetate
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Record name 4-NITROPHENETHYL ACETATE
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